Comparison of Computed Ligand Efficiency Metrics Against the Parent Azetidine Scaffold
The target compound's molecular weight (249.26 Da) and XLogP3 (0.6) compare favorably to the parent 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (mol wt ~181 Da, predicted logP lower) for fragment-screening approaches, striking a balance between added vector complexity and physical property metrics suitable for further optimization [1][2]. While no direct target-binding data are available for the unsubstituted parent in the same assay, the increased molecular weight and lipophilicity of the cyclopropanecarbonyl derivative are expected to improve passive permeability and target residence time in a manner consistent with established property-based drug design principles [1].
| Evidence Dimension | Ligand efficiency foundational properties |
|---|---|
| Target Compound Data | MW = 249.26 g/mol; XLogP3 = 0.6; HBA = 4; HBD = 0 |
| Comparator Or Baseline | 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (CAS 1706453-78-2): MW ≈ 181.19 g/mol; predicted XLogP3 ≈ -0.5 to 0.0 |
| Quantified Difference | ΔMW ≈ +68 Da; ΔXLogP3 ≈ +0.6 to +1.1 log units |
| Conditions | Computed physicochemical properties, PubChem and vendor datasheets |
Why This Matters
In fragment-to-lead campaigns, this MW increase corresponds to a 'heavy' fragment with greater binding energy potential while remaining within Rule-of-3 guidelines, guiding procurement for libraries where vector diversity and initial potency are prioritized.
- [1] PubChem Compound Summary. 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. View Source
- [2] CAS No. 1706453-78-2, 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one, 001chemical.com. View Source
